molecular formula C12H15FO3 B7999887 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7999887
M. Wt: 226.24 g/mol
InChI Key: IRJGSRNRZKUQMT-UHFFFAOYSA-N
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Description

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a fluoro-methyl-phenoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-fluoro-5-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichloroethane under acidic conditions to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluoro group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a fluoro-methyl-phenoxy group. This structure imparts distinct physical and chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(2-fluoro-5-methylphenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-9-2-3-10(13)11(8-9)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGSRNRZKUQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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